1H-Benzotriazole-6-methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Benzotriazole-6-methanamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which include excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals . These properties make this compound a valuable compound in synthetic chemistry and industrial applications.

準備方法

The preparation of 1H-Benzotriazole-6-methanamine typically involves the reaction of benzotriazole with appropriate reagents under controlled conditions. One common method includes the reaction of benzotriazole with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide in dimethylformamide containing 5% water at 50°C . This reaction yields the desired product with minimal contamination from isomeric forms. Industrial production methods often involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product.

化学反応の分析

1H-Benzotriazole-6-methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are facilitated by the presence of the benzotriazole moiety, which acts as an excellent leaving group. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .

科学的研究の応用

Chemistry

- Synthetic Auxiliary : The compound serves as a synthetic auxiliary in organic synthesis, facilitating the formation of complex molecular structures. It acts as an excellent leaving group in nucleophilic substitution reactions.

- Reactivity : It participates in various chemical reactions, including oxidation (using agents like potassium permanganate) and reduction (using sodium borohydride) to yield different derivatives.

Biology

- Antimicrobial Activity : 1H-Benzotriazole-6-methanamine has demonstrated antimicrobial properties against bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus niger and Candida albicans. Its mode of action involves disrupting essential biological processes in these microorganisms.

- Radical Stabilization : The compound stabilizes radicals, making it useful for studying radical-mediated biological processes.

Medicine

- Therapeutic Potential : Benzotriazole derivatives have shown promise in medicinal chemistry for their anticancer, antifungal, antibacterial, and antiviral activities. Research indicates that these compounds may inhibit tumor growth and exhibit cytotoxic effects against various cancer cell lines .

- Toxicological Studies : Some studies suggest potential carcinogenic effects at high doses; however, results remain inconclusive regarding specific adverse health outcomes .

Industrial Applications

- Corrosion Inhibitor : this compound is employed as a corrosion inhibitor in various industrial processes, protecting metals from oxidative damage.

- UV Filter : It is utilized in the formulation of UV filters for plastics and coatings, enhancing their stability against UV radiation exposure.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results indicated a significant reduction in fungal growth at concentrations above 100 µg/mL, showcasing its potential as an antifungal agent.

Case Study 2: Corrosion Inhibition

In an industrial setting, the compound was tested as a corrosion inhibitor for mild steel in acidic media. It demonstrated over 90% inhibition efficiency at optimal concentrations, affirming its suitability for protecting metal surfaces.

作用機序

The mechanism of action of 1H-Benzotriazole-6-methanamine involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, influencing various biological pathways . For example, benzotriazole derivatives can inhibit the biosynthesis of ergosterol in fungi, disrupting cell wall integrity and inhibiting fungal growth .

類似化合物との比較

1H-Benzotriazole-6-methanamine can be compared with other benzotriazole derivatives and similar heterocyclic compounds:

4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its effectiveness as a CK2 inhibitor.

4,5,6,7-Tetrabromo-1H-benzimidazole: Another CK2 inhibitor with similar applications.

1H-Benzotriazole-1-methanol: Used in organic synthesis for its stability and reactivity.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and applications compared to other benzotriazole derivatives.

生物活性

1H-Benzotriazole-6-methanamine is a compound of significant interest in both chemical and biological research due to its diverse applications and notable biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

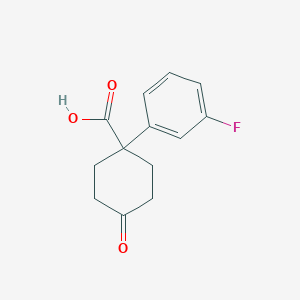

Chemical Structure and Properties

This compound is derived from benzotriazole, characterized by a benzene ring fused to a 1,2,3-triazole ring. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile compound in organic synthesis.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of microorganisms. Research indicates that it effectively inhibits the growth of bacteria such as Escherichia coli and Bacillus subtilis, as well as fungi like Aspergillus niger and Candida albicans. The mode of action involves disrupting essential biological processes within these microbes, leading to their death or growth inhibition.

Cellular Effects

The compound influences cellular functions by interacting with biomolecules. It can bind to enzymes, potentially inhibiting or activating them, which may lead to changes in gene expression and cellular metabolism. This interaction suggests a broader impact on cellular signaling pathways .

Biochemical Analysis

A comprehensive study examined the biochemical properties of this compound. The compound acts as an excellent leaving group and can influence metabolic pathways by interacting with various enzymes and cofactors. It has been shown to affect the levels of metabolites in biological systems.

Case Studies

A notable case study involved the evaluation of benzotriazole compounds' effects on liver function in human subjects exposed to these chemicals. The study found associations between exposure levels and liver enzyme activity, highlighting potential health risks associated with benzotriazole exposure .

Applications in Medicine

This compound has been identified as a key intermediate in the synthesis of Vorozole, a selective nonsteroidal aromatase inhibitor used in breast cancer treatment. This connection underscores its potential therapeutic applications in oncology.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Target Organisms/Systems | Effect |

|---|---|---|

| Antimicrobial | E. coli, B. subtilis, A. niger, C. albicans | Growth inhibition |

| Anticancer | Hormone-sensitive cancers (via Vorozole) | Inhibition of tumor growth |

| Antiparasitic | Trypanosoma cruzi | Dose-dependent growth inhibition |

| Anti-inflammatory | Various models | Reduction of inflammation markers |

特性

IUPAC Name |

2H-benzotriazol-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-5-1-2-6-7(3-5)10-11-9-6/h1-3H,4,8H2,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJXZTKRHRFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。